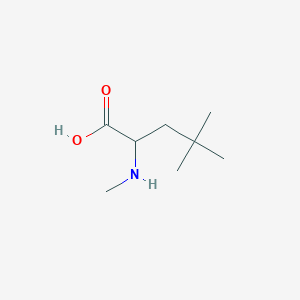

4,4-Dimethyl-2-(methylamino)pentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQSRLFMHOHZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Dimethyl 2 Methylamino Pentanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4,4-Dimethyl-2-(methylamino)pentanoic acid suggests several strategic disconnections. The most common approaches for α-amino acid synthesis can be adapted for this target.

Cα-N Bond Disconnection: This approach involves the amination of a suitable α-functionalized pentanoic acid derivative. The key precursor would be an α-halo or α-triflate ester of 4,4-dimethylpentanoic acid. Subsequent nucleophilic substitution with methylamine, followed by hydrolysis, would yield the target compound. Controlling stereochemistry in this step often requires chiral reagents or catalysts.

Cα-Cβ Bond Disconnection: This strategy builds the carbon skeleton via alkylation. A common approach involves using a glycine enolate equivalent, protected at the nitrogen and oxygen termini. This enolate can then be alkylated with a suitable electrophile, such as neopentyl bromide or iodide. The N-methyl group can be introduced either before or after the alkylation step.

N-CH₃ Bond Disconnection: This disconnection is trivial and represents the final N-methylation step. The synthesis would first target the corresponding primary amino acid, 4,4-dimethyl-2-aminopentanoic acid, which would then be selectively methylated.

These strategies form the basis for the various synthetic pathways developed for N-methylated amino acids.

Enantioselective and Diastereoselective Synthetic Pathways

Achieving high levels of stereochemical purity is paramount in amino acid synthesis. For molecules with multiple stereocenters, such as the related compound 3,4-dimethyl-2-(methylamino)pentanoic acid, both enantioselectivity and diastereoselectivity must be controlled. thieme-connect.comthieme-connect.comresearchgate.net

Chiral auxiliaries are powerful tools for inducing stereoselectivity. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed.

Oxazolidinone Auxiliaries: Evans' oxazolidinones are widely used to control stereochemistry in alkylation reactions. For the synthesis of the related (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic acid, a chiral oxazolidinone was used to introduce the first chiral center with high selectivity (>95:5 ee). thieme-connect.comresearchgate.net The N-acylated oxazolidinone undergoes diastereoselective enolization and subsequent alkylation, with the auxiliary shielding one face of the enolate.

N-Sulfinylimine Chemistry: Ellman's tert-butanesulfinamide is another highly effective chiral auxiliary, particularly for the synthesis of α-amino acids. thieme-connect.comresearchgate.net It can be condensed with an aldehyde to form an N-sulfinylimine. Diastereoselective addition of a nucleophile to the imine, followed by removal of the auxiliary, yields a chiral amine. This method was successfully employed to establish the α-amino group stereocenter in the synthesis of the 3,4-dimethyl analogue with high diastereoselectivity (95:5 dr). thieme-connect.comresearchgate.net

Other Auxiliaries: Other auxiliaries, such as pseudoephedrine and camphorsultam, have also been utilized in the asymmetric synthesis of N-methyl amino acids, allowing for diverse side-chain introductions. monash.edu

The key to stereochemical control lies in the transition state of the bond-forming reaction.

In α-alkylation reactions using chiral auxiliaries like oxazolidinones, the bulky substituent on the auxiliary directs the incoming electrophile to the opposite face of the enolate, thereby controlling the formation of the new stereocenter.

In amination reactions employing Ellman's chemistry, the chiral sulfinyl group on the imine nitrogen coordinates with the reagent (e.g., a Grignard or organolithium reagent) and directs the nucleophilic attack from the less hindered face. This results in a highly diastereoselective formation of the C-N bond. thieme-connect.com

Protecting Group Strategies for Amine and Carboxyl Functionalities

The synthesis of N-methyl amino acids requires a careful selection of protecting groups for the amine and carboxyl functionalities to prevent unwanted side reactions.

Amine Protection: The N-methyl group makes the amine more nucleophilic and can complicate subsequent reactions. A common strategy involves protecting the primary amine first, followed by methylation.

o-Nitrobenzenesulfonyl (o-NBS): This group is particularly useful as it protects the amine while rendering the N-H proton acidic, facilitating selective N-methylation under mild basic conditions. nih.govresearchgate.net The o-NBS group can be removed using a thiol and a base. monash.edu

Carboxyl Protection: The carboxylic acid is typically protected as an ester (e.g., methyl, ethyl, or benzyl ester) to prevent it from interfering with reactions involving the amine group. monash.edu In solid-phase synthesis, the carboxyl group can be anchored to a resin, such as a 2-chlorotrityl chloride (2-CTC) resin, which serves as a temporary protecting group. nih.gov

| Functionality | Protecting Group | Abbreviation | Deprotection Conditions |

| α-Amine | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) nih.gov |

| α-Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) nih.gov |

| α-Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) |

| α-Amine | o-Nitrobenzenesulfonyl | o-NBS | Thiol, Base (e.g., Thiophenol, K₂CO₃) monash.edu |

| Carboxyl | Methyl/Ethyl Ester | Me/Et | Saponification (e.g., LiOH, NaOH) monash.edu |

| Carboxyl | Benzyl Ester | Bn | Hydrogenolysis (H₂, Pd/C) |

| Carboxyl | tert-Butyl Ester | tBu | Strong Acid (e.g., TFA) monash.edu |

| Carboxyl | 2-Chlorotrityl Resin | 2-CTC | Mild Acid (e.g., TFA in DCM) nih.gov |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of synthetic intermediates and the final this compound is crucial for obtaining a high-purity product. Standard laboratory techniques are employed throughout the synthesis.

Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubility in immiscible solvents. It is commonly used after a reaction workup to remove inorganic salts and other water-soluble impurities.

Crystallization: This technique is used to purify solid compounds. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, highly pure crystals can be formed, leaving impurities behind in the solution.

Chromatography: Column chromatography is the most common method for purifying intermediates in amino acid synthesis. Silica gel is typically used as the stationary phase, and a mixture of solvents as the mobile phase, to separate compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative purposes. Analytical HPLC can determine the purity of a sample and, with a chiral stationary phase, can resolve and quantify enantiomers or diastereomers to determine the stereochemical purity of the product. monash.edu Preparative HPLC can be used for the final purification of the target compound.

Comparative Analysis of Synthetic Efficiency and Yields

| Method | Substrate | Reagents | Yield | Notes |

| Alkylation of o-NBS Amide | Valine Methyl Ester | o-NBS-Cl; K₂CO₃, TEBA, MeI | 87% | Solution-phase method. monash.edu |

| Alkylation of o-NBS Amide | Phenylalanine Methyl Ester | o-NBS-Cl; K₂CO₃, TEBA, MeI | 86% | TEBA acts as a phase-transfer catalyst. monash.edu |

| Reductive Amination | Fmoc-amino acid | Formaldehyde, Et₃SiH, TFA | ~70-90% | Forms an intermediate 5-oxazolidinone which is reduced. researchgate.net |

| NaH/MeI Method | N-Cbz-amino acids | NaH, MeI (excess) | Variable | Can lead to methyl ester formation as a byproduct. monash.edu |

| Solid-Phase o-NBS Method | Resin-bound amino acid | o-NBS-Cl; DBU, Dimethylsulfate | >90% | Allows for N-methylation on a solid support; racemization-free. acs.org |

These data highlight that modern methods, particularly those utilizing the o-NBS protecting group on a solid phase, offer high yields while effectively preventing racemization. acs.org The choice of method often depends on the specific substrate and the scale of the synthesis.

Scalable Synthesis Considerations for Research Applications

A key consideration for the scalable synthesis of this compound is the strategic construction of the chiral α-amino acid core. The asymmetric Strecker synthesis stands out as a powerful and historically validated method for the commercial production of amino acids. nih.govwikipedia.org This approach offers a convergent route to α-aminonitriles, which are stable intermediates that can be hydrolyzed to the desired amino acids. nih.govwikipedia.org

A proposed scalable synthetic route is outlined below:

Scheme 1: Proposed Scalable Synthesis of this compound

Step 1: Asymmetric Strecker Reaction

The initial and most critical step is the asymmetric synthesis of the α-aminonitrile intermediate. A highly effective and scalable method for the synthesis of amino acids with bulky side chains, such as the tert-butyl group found in tert-leucine, is the diastereoselective Strecker reaction employing a chiral auxiliary. acs.orgrug.nlnih.gov The use of (R)-phenylglycine amide as a chiral auxiliary has been shown to be particularly effective in the reaction with pivaldehyde, the aldehyde precursor required for the target molecule's side chain. acs.orgrug.nl

The reaction involves the condensation of 3,3-dimethylbutanal (pivaldehyde) with (R)-phenylglycine amide and a cyanide source, such as sodium cyanide, to form a diastereomeric mixture of α-aminonitriles. acs.org A key advantage of this method is the potential for a crystallization-induced asymmetric transformation (CIAT), where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of the desired stereoisomer. acs.orgrug.nl This process can lead to high diastereomeric excess (de) and avoids the need for chromatographic purification at this early and crucial stage, a significant advantage for scalability. acs.org

Table 1: Key Parameters for Scalable Asymmetric Strecker Reaction

| Parameter | Consideration for Scalability |

| Starting Materials | 3,3-dimethylbutanal and (R)-phenylglycine amide are commercially available. |

| Reagents | Sodium cyanide is an inexpensive but highly toxic reagent requiring strict safety protocols for large-scale handling. |

| Solvent | The reaction can be performed in water or a mixture of water and methanol, which are cost-effective and environmentally benign solvents. acs.orgrug.nl |

| Temperature | The reaction can be run at ambient or slightly elevated temperatures. rug.nl |

| Purification | Crystallization-induced asymmetric transformation allows for isolation of the desired diastereomer by filtration, avoiding chromatography. acs.orgrug.nl |

| Stereochemical Control | High diastereomeric excess can be achieved through CIAT. acs.org |

Step 2: N-Methylation

Following the formation of the α-aminonitrile, the next step is the introduction of the methyl group onto the nitrogen atom. Reductive amination is a widely used and scalable method for the N-alkylation of amines. masterorganicchemistry.comorganic-chemistry.org In this case, the primary amine of the α-aminonitrile can be reacted with formaldehyde in the presence of a reducing agent to yield the N-methylated product.

Commonly used reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com For large-scale synthesis, the choice of reducing agent is critical. While NaBH₃CN is effective, it introduces cyanide into the waste stream. NaBH(OAc)₃ is a milder and often safer alternative for large-scale reactions. masterorganicchemistry.com The reaction conditions are typically mild and the purification can often be achieved through extraction and crystallization, avoiding chromatography.

Step 3: Hydrolysis of the Nitrile

The final product, this compound, can be isolated by adjusting the pH to its isoelectric point, causing it to precipitate from the aqueous solution. Further purification can be achieved by recrystallization.

Table 2: Comparison of Potential N-Methylation and Hydrolysis Strategies

| Step | Method | Advantages for Scalability | Potential Challenges for Scalability |

| N-Methylation | Reductive Amination with NaBH(OAc)₃ | Mild reaction conditions, avoids the use of highly toxic cyanide reagents in this step, good functional group tolerance. | Cost of the reducing agent for very large scale. |

| Hydrolysis | Acidic Hydrolysis (e.g., HCl) | Use of inexpensive and readily available reagents, simultaneous removal of chiral auxiliary. | Handling of corrosive acids on a large scale, potential for side reactions if not carefully controlled. |

Advanced Structural Elucidation and Stereochemical Assignment of 4,4 Dimethyl 2 Methylamino Pentanoic Acid

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. High-resolution 1H (proton) and 13C (carbon-13) NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

For 4,4-Dimethyl-2-(methylamino)pentanoic acid, the 1H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The tert-butyl group would yield a sharp singlet integrating to nine protons. The methyl group attached to the nitrogen would appear as a singlet or a doublet depending on the solvent and pH conditions, integrating to three protons. The methylene (B1212753) (CH2) and methine (CH) protons on the pentanoic acid backbone would present as complex multiplets due to spin-spin coupling.

The 13C NMR spectrum would complement this data by showing a distinct signal for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the quaternary carbon, and the carbons of the methyl and methylene groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted for CDCl₃ solvent, chemical shifts (δ) in ppm.

| Proton Assignment | Predicted Chemical Shift (δ) | Predicted Multiplicity | Integration |

| (CH₃)₃C- | ~0.9 - 1.1 | Singlet (s) | 9H |

| -CH₂- | ~1.5 - 1.9 | Multiplet (m) | 2H |

| -CH(NH)- | ~3.0 - 3.4 | Multiplet (m) | 1H |

| CH₃-NH- | ~2.4 - 2.6 | Singlet (s) | 3H |

| -COOH | ~10.0 - 12.0 | Broad Singlet (br s) | 1H |

| -NH- | Variable | Broad Singlet (br s) | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted for CDCl₃ solvent, chemical shifts (δ) in ppm.

| Carbon Assignment | Predicted Chemical Shift (δ) |

| -C OOH | ~175 - 180 |

| -C H(NH)- | ~60 - 65 |

| -C H₂- | ~40 - 45 |

| -C (CH₃)₃ | ~30 - 35 |

| C H₃-NH- | ~30 - 35 |

| (C H₃)₃C- | ~28 - 32 |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700-1725 cm⁻¹), the secondary amine (N-H stretch around 3300-3500 cm⁻¹), and aliphatic C-H stretches (below 3000 cm⁻¹).

Raman spectroscopy would provide complementary information. While the C=O stretch is typically strong in the IR spectrum, C-C backbone stretches and symmetric vibrations of the tert-butyl group would be more prominent in the Raman spectrum. researchgate.net

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Weak/Not Observed | Broad, Strong (IR) |

| N-H Stretch | Secondary Amine | 3300-3500 | Weak | Medium (IR) |

| C-H Stretch | Aliphatic | 2850-2960 | 2850-2960 | Strong (IR/Raman) |

| C=O Stretch | Carboxylic Acid | 1700-1725 | 1700-1725 | Strong (IR), Medium (Raman) |

| N-H Bend | Secondary Amine | 1550-1650 | Not Observed | Medium (IR) |

| C-H Bend | Aliphatic | 1370-1470 | 1370-1470 | Medium (IR/Raman) |

| C-N Stretch | Amine | 1020-1250 | 1020-1250 | Medium (IR), Strong (Raman) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound. For this compound (C₈H₁₇NO₂), the exact mass can be calculated and compared to the experimental value to confirm its molecular formula.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and fragmented to produce daughter ions. The fragmentation pattern provides valuable structural information. Key predicted fragmentation pathways for this molecule include the loss of the carboxyl group (-COOH), cleavage of the C-C bond adjacent to the tert-butyl group, and fragmentation around the amino group.

Table 4: Predicted HRMS and MS/MS Fragmentation Data for this compound

| Ion | Formula | Predicted Exact Mass (m/z) | Description |

| [M+H]⁺ | C₈H₁₈NO₂⁺ | 160.1332 | Protonated Molecular Ion |

| [M-HCOOH]⁺ | C₇H₁₆N⁺ | 114.1277 | Loss of formic acid |

| [M-C(CH₃)₃]⁺ | C₄H₈NO₂⁺ | 102.0550 | Loss of tert-butyl radical |

Chiroptical Methods for Absolute Configuration Determination

The central carbon atom at the 2-position of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images (enantiomers). wikipedia.org While the spectroscopic techniques described above confirm the molecule's connectivity, they cannot differentiate between the (R) and (S) enantiomers. Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration. researchgate.net

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength. encyclopedia.pub Only chiral molecules exhibit an ECD signal. The spectrum is characterized by positive or negative peaks known as Cotton effects. libretexts.org The shape and sign of the ECD spectrum are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. rsc.org

For this compound, the carboxylic acid group acts as the key chromophore, which is expected to exhibit a weak n → π* electronic transition in the 210-240 nm range. The sign of the Cotton effect associated with this transition is directly related to the absolute configuration. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-mechanical calculations for both the (R) and (S) configurations, an unambiguous assignment of the absolute stereochemistry can be made. researchgate.net

Table 5: Illustrative ECD Data for the Enantiomers of this compound

| Enantiomer | Predicted λₘₐₓ (nm) | Sign of Cotton Effect |

| (R)-enantiomer | ~220 | Positive (+) |

| (S)-enantiomer | ~220 | Negative (-) |

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to ECD, an ORD curve for a chiral molecule will display a characteristic feature known as a Cotton effect in the wavelength region where a chromophore absorbs light. libretexts.org

The two phenomena, ORD and ECD, are mathematically related (via the Kronig-Kramers transforms) and provide complementary information about a molecule's stereochemistry. A positive Cotton effect in an ORD spectrum corresponds to a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern. The sign of the Cotton effect in the ORD spectrum of this compound would be used, in conjunction with ECD, to confirm the absolute configuration of the C-2 stereocenter. mgcub.ac.in

Table 6: Illustrative ORD Data for the Enantiomers of this compound

| Enantiomer | Predicted Cotton Effect | Description |

| (R)-enantiomer | Positive (+) | Peak followed by a trough at decreasing wavelength |

| (S)-enantiomer | Negative (-) | Trough followed by a peak at decreasing wavelength |

X-ray Crystallography of Derivatives or Co-crystals

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. For a molecule like this compound, which may not readily form crystals suitable for X-ray diffraction on its own, researchers often turn to the preparation of derivatives or co-crystals.

Derivatization for Crystallography: A common strategy involves reacting the target molecule with a chiral derivatizing agent. This process serves two main purposes: it introduces a molecule with known stereochemistry, which aids in the assignment of the target's absolute configuration, and it can significantly enhance the likelihood of forming high-quality single crystals. The resulting diastereomers can often be separated chromatographically prior to crystallization.

Co-crystal Formation: Another established approach is co-crystallization, where the target compound is crystallized with a second, different molecule known as a "coformer." The coformer is chosen based on its ability to form non-covalent interactions (such as hydrogen bonds) with the target molecule, creating a stable, ordered crystal lattice. Pharmaceutical and material sciences frequently use this technique to improve the physical properties of a compound. The resulting co-crystal can then be analyzed by X-ray diffraction to determine the structure of the entrapped target molecule.

A hypothetical crystallographic analysis would yield a data table with the following parameters, although no such data has been published for this compound.

| Crystallographic Parameter | Hypothetical Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1987.6 |

| Z (molecules/unit cell) | 4 |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatography is an indispensable tool for assessing the purity of a chemical compound and for determining the ratio of enantiomers in a chiral sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for these purposes.

Purity Assessment: To assess the chemical purity of this compound, a researcher would typically use reversed-phase HPLC with a C18 column. The compound would be detected using a universal detector like a UV detector (if the molecule has a chromophore), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (MS). The purity is determined by the percentage of the total peak area that corresponds to the main compound peak. Gas chromatography, often coupled with mass spectrometry (GC-MS), could also be used, likely after a derivatization step to increase the compound's volatility.

Enantiomeric Excess Determination: Since this compound possesses a chiral center at the C2 position, determining the enantiomeric excess (e.e.) is crucial for stereoselective synthesis and characterization. This is typically achieved using chiral chromatography.

Chiral HPLC: This method involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time as they pass through the column. The relative area of the two resulting peaks allows for the direct calculation of the enantiomeric excess.

Chiral GC: Similar to chiral HPLC, this technique uses a capillary column coated with a chiral stationary phase to separate the enantiomers. Derivatization to a more volatile form is almost always necessary for amino acids before GC analysis.

A hypothetical chiral HPLC method development would involve screening various CSPs and mobile phases to achieve baseline separation. The resulting data would be presented in a table similar to the one below.

| Parameter | Hypothetical Method Details |

| Chromatography System | HPLC with UV Detector |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | >1.5 |

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

Integration of 4,4 Dimethyl 2 Methylamino Pentanoic Acid into Peptide Architectures and Peptidomimetics

Solid-Phase Peptide Synthesis (SPPS) Strategies

The integration of 4,4-Dimethyl-2-(methylamino)pentanoic acid into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) requires specialized protocols to overcome the significant steric hindrance posed by both the N-methyl group and the bulky 4,4-dimethylpentyl side chain. This steric congestion impedes acylation reactions, necessitating careful optimization of coupling conditions, resin selection, and monitoring techniques.

The acylation of the N-methylated secondary amine of this compound is a kinetically challenging step. Standard carbodiimide (B86325) reagents are often inefficient, leading to low yields and incomplete couplings. researchgate.net Consequently, more potent activating reagents are required, particularly when coupling this hindered residue to another amino acid.

Uronium/aminium-based reagents are generally more effective. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) has demonstrated success in coupling N-methylated amino acids. nih.gov However, for exceptionally hindered couplings, such as those involving consecutive N-methylated residues or residues with bulky side chains like this compound, phosphonium-based reagents are often superior. Reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) and bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) have been identified as highly promising for these difficult couplings. acs.orgrsc.org The use of microwave-assisted SPPS can also be beneficial, as the application of microwave energy can drive sterically hindered couplings to completion more efficiently than conventional methods.

Monitoring the completion of these coupling reactions is also non-trivial. The secondary amine of the N-methylated residue does not give a strong colorimetric signal with the traditional ninhydrin (B49086) test. Therefore, alternative qualitative methods, such as the bromophenol blue test, are necessary to confirm the completion of the acylation step before proceeding to the next cycle. nih.gov

| Reagent Class | Example(s) | General Efficacy for N-Methyl AA | Notes |

|---|---|---|---|

| Carbodiimides | DIC, DCC | Low to Moderate | Often inefficient for sterically hindered couplings; requires additives like HOAt or Oxyma. researchgate.net |

| Uronium/Aminium | HBTU, HCTU, HATU | Moderate to High | HATU is generally more effective than HBTU/HCTU for N-methylated residues. nih.gov |

| Phosphonium | PyBOP, PyAOP, PyBroP | High to Very High | PyAOP and PyBroP are particularly effective for highly hindered couplings, such as N-Me to N-Me couplings. acs.orgrsc.org |

The choice of solid support and its loading capacity can significantly impact the efficiency of synthesizing peptides containing this compound. To mitigate steric hindrance issues arising from peptide aggregation on the solid support, resins with a lower loading capacity are generally preferred. High loading can lead to interchain crowding, which exacerbates the already difficult coupling steps.

The 4,4-dimethylpentyl side chain of the target amino acid is aliphatic and chemically inert, thus it does not require a protecting group during standard Fmoc-based SPPS. The primary focus of protection strategy is the α-amino group. For SPPS, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard Nα-protecting group. Its removal is achieved by treatment with a piperidine (B6355638) solution in a suitable solvent like DMF. No unusual side reactions related to the deprotection of the Fmoc group from the N-methylated amine of this specific residue are typically expected, although cleavage and subsequent coupling steps involving such a bulky residue must be carefully monitored for completion.

Solution-Phase Peptide Synthesis Approaches

For shorter peptides (typically up to 10-15 residues), solution-phase peptide synthesis (LPPS) offers a viable alternative to SPPS. rsc.org This classical approach can provide advantages when dealing with highly hindered residues like this compound. In solution, reactants have greater mobility, which can lead to more efficient mass transfer and faster reaction rates compared to the heterogeneous environment of SPPS. rsc.org This can allow for the use of a smaller excess of reagents, improving atom economy. rsc.org

The coupling of the sterically demanding this compound in solution still requires powerful activation methods. As in SPPS, uronium salts like HATU are effective for mediating the formation of the amide bond with N-methylated amino acids. uiw.edu Traditional carbodiimide methods may prove inefficient. researchgate.net A key advantage of solution-phase synthesis is the ability to purify and characterize intermediates after each step, ensuring the purity of the final product. However, this multi-step purification process can be time-consuming and may lead to material loss, which is a drawback compared to the streamlined wash steps of SPPS.

Impact of this compound on Peptide Secondary Structure Formation

The incorporation of this compound into a peptide backbone has a profound and multifaceted impact on its conformational properties. This is due to two primary structural features: the N-methyl group and the bulky γ-quaternary side chain.

The N-methylation of the amide bond removes the hydrogen bond donor capability of the nitrogen atom. Since the amide N-H proton is a critical participant in the hydrogen-bonding networks that stabilize canonical secondary structures like α-helices and β-sheets, its replacement with a methyl group acts as a potent disruptor of these structures. researchgate.net Concurrently, the steric bulk of the N-methyl group, combined with the large 4,4-dimethylpentyl side chain, severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This conformational constraint limits the accessible regions of the Ramachandran plot, forcing the peptide backbone to adopt specific, often non-canonical, conformations.

The presence of a this compound residue is highly detrimental to α-helix formation. The inability of the N-methylated amide to act as a hydrogen bond donor directly breaks the i to i+4 hydrogen bonding pattern that defines the α-helix. This local disruption can be sufficient to terminate or introduce a kink into a helical segment.

Conformational Restraints Imparted by the gem-Dimethyl and N-Methyl Moieties

The introduction of this compound into a peptide chain imposes significant steric constraints that profoundly influence the local and global conformation. These restraints arise from the interplay between the gem-dimethyl group on the side chain and the methylation of the backbone amide nitrogen.

The N-methyl group on the amide backbone introduces its own set of conformational biases. N-methylation eliminates the amide proton, a crucial hydrogen bond donor, which can disrupt canonical secondary structures like α-helices and β-sheets that rely on these hydrogen bonding networks. nih.gov This modification can, however, promote the formation of specific turn structures, such as β-turns, particularly when paired with heterochiral amino acids. nih.gov Furthermore, N-methylation can influence the cis/trans isomerization of the peptide bond, with a lower energy barrier for the cis conformation compared to non-methylated amides. rsc.org The steric clash between the N-methyl group and adjacent residues can further restrict the allowable φ and ψ angles, favoring more extended or specific turn conformations.

The combination of these two structural features in a single residue is expected to create a highly constrained local environment within the peptide. The bulky, conformationally restricted side chain, coupled with the modified backbone, would likely act as a potent "turn" or "break" element in structured peptides, or conversely, as a strong stabilizer of extended conformations depending on the surrounding sequence.

Table 1: Predicted Conformational Preferences due to Structural Moieties

| Structural Moiety | Primary Effect | Predicted Impact on Dihedral Angles | Favored Conformations | Disfavored Conformations |

|---|---|---|---|---|

| gem-Dimethyl Group (at Cγ) | Steric hindrance, Thorpe-Ingold effect | Restricted χ2 torsion angle; indirect influence on φ/ψ angles | Defined side-chain rotamers, potentially favoring extended or helical backbone conformations | Random coil, β-sheets |

| N-Methyl Group | Elimination of H-bond donor, steric bulk | Restricted φ/ψ space; lower energy barrier for cis-amide bond | β-turns, extended structures | α-helices, β-sheets (due to H-bond disruption) |

Influence on Peptide Stability and Proteolytic Resistance

The incorporation of this compound is anticipated to significantly enhance the stability of peptides, particularly their resistance to enzymatic degradation.

Proteolytic enzymes recognize and bind to specific peptide sequences, often requiring a particular backbone conformation and the presence of an amide N-H group for efficient cleavage. The N-methylation of the peptide backbone is a well-established strategy for increasing proteolytic resistance. nih.govresearchgate.net By replacing the amide proton with a methyl group, N-methylation sterically hinders the approach of proteases and disrupts the hydrogen bonding interactions that are often crucial for enzyme-substrate recognition and catalysis. nih.gov Studies have demonstrated that even a single N-methyl substitution near a cleavage site can dramatically increase a peptide's half-life in the presence of proteases like trypsin. nih.gov

The bulky gem-dimethyl group on the side chain can further contribute to proteolytic stability. This steric bulk can shield the adjacent peptide bonds from the active sites of proteolytic enzymes, providing a physical barrier to enzymatic cleavage. The conformational rigidity imparted by this group can also prevent the peptide from adopting the specific extended conformation typically required for binding to the active site of many proteases.

Therefore, the dual modification present in this compound acts synergistically to protect the peptide backbone. The N-methyl group directly modifies the scissile bond's environment, while the gem-dimethyl group provides both steric shielding and conformational stabilization, making the resulting peptide a poor substrate for a wide range of proteases. This enhanced stability is a critical attribute for the development of peptide-based therapeutics, which often suffer from rapid in vivo clearance due to proteolysis.

Table 2: Summary of Factors Contributing to Enhanced Peptide Stability

| Structural Feature | Mechanism of Stability Enhancement | Expected Outcome |

|---|---|---|

| N-Methylation | Steric hindrance at the amide bond | Increased resistance to a broad range of proteases |

| Disruption of enzyme recognition motifs | Prolonged peptide half-life in biological fluids | |

| gem-Dimethyl Group | Steric shielding of adjacent peptide bonds | Reduced susceptibility to enzymatic cleavage |

| Conformational rigidity disfavoring protease-binding conformations | Overall enhanced metabolic stability |

Molecular Recognition Mechanisms and Ligand Receptor Interactions Involving 4,4 Dimethyl 2 Methylamino Pentanoic Acid Containing Constructs

Elucidation of Binding Motifs and Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrophobic centroids, aromatic rings, hydrogen bond acceptors, hydrogen bond donors, and electrostatic charges. Pharmacophore models are crucial in drug discovery for identifying new molecules with the potential to bind to a specific target.

No published studies have elucidated the specific binding motifs or generated a pharmacophoric model for 4,4-Dimethyl-2-(methylamino)pentanoic acid. To create such a model, researchers would typically require structural data of the compound bound to its receptor, such as NPR-B, or a set of known active and inactive molecules with similar structures. This information is not currently available.

Role of Steric Hindrance and N-Methylation in Binding Affinity and Selectivity

The structural features of a molecule play a critical role in its binding affinity and selectivity for a receptor.

Steric Hindrance: The bulky tert-butyl group (4,4-dimethyl) on the pentanoic acid backbone is a prominent feature. In principle, such a group can introduce steric hindrance, which can either prevent the molecule from fitting into a binding pocket, thereby reducing affinity, or conversely, it could promote a specific, favorable conformation for binding. researchgate.net Studies on other molecular systems have shown that steric effects can significantly impact ligand-receptor interactions. researchgate.netnih.gov However, without experimental data for this compound, the precise impact of this group on its binding to any receptor remains speculative.

N-Methylation: The presence of a methyl group on the amine at the 2-position (N-methylation) can have several effects. It can alter the compound's hydrogen bonding capacity, potentially removing a hydrogen bond donor capability compared to a primary amine. It can also increase lipophilicity and protect the amine from metabolism. Furthermore, N-methylation can introduce steric bulk that influences the ligand's preferred conformation and its fit within a receptor's binding site. nih.gov The specific consequences of this feature for the binding affinity and selectivity of this compound have not been documented.

Spectroscopic Investigations of Ligand-Receptor Complex Formation (e.g., ligand-observed NMR, SPR)

Spectroscopic techniques are vital for confirming and characterizing the interaction between a ligand and its receptor.

Ligand-Observed NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular interactions. In ligand-observed NMR experiments, signals from the small molecule (the ligand) are monitored. mdpi.com Changes in these signals—such as peak shifts, broadening, or changes in relaxation rates upon the addition of the receptor—provide direct evidence of binding. mdpi.com This method is particularly useful for detecting weak interactions. A search of the scientific literature yielded no NMR studies investigating the binding of this compound to NPR-B or any other receptor.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure real-time biomolecular interactions. springernature.com It provides quantitative data on binding kinetics (association and dissociation rates) and affinity. springernature.comiusb.edu In a typical SPR experiment, the receptor is immobilized on a sensor chip, and the ligand is flowed over the surface. abo.fi Binding events are detected as a change in the refractive index at the surface. abo.fihelsinki.fi No SPR data has been published for the interaction between this compound and a receptor target.

The table below summarizes the types of data these techniques could provide, though it must be stressed that this data is currently unavailable for the specified compound.

| Technique | Information Provided | Availability for this compound |

|---|---|---|

| Ligand-Observed NMR | Confirmation of binding, identification of binding interface on the ligand, estimation of binding affinity (Kd). | Not Available |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (ka, kd), binding affinity (KD), specificity of interaction. | Not Available |

Rational Design Principles for Modulating Molecular Interactions, referencing its potential role as a natriuretic peptide receptor B (NPR-B) agonist

Rational drug design involves creating new molecules with a specific biological activity, based on a detailed understanding of the target's structure and the ligand-receptor interaction. As a potential agonist for Natriuretic Peptide Receptor B (NPR-B), the design of analogs of this compound would aim to mimic the action of the natural ligand, C-type natriuretic peptide (CNP). patsnap.com

NPR-B activation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in processes like vasodilation. patsnap.comresearchgate.net The development of small-molecule NPR-B agonists is a therapeutic goal for conditions like cardiovascular disease. nih.gov

However, without a confirmed interaction or structural information for a this compound-NPR-B complex, any discussion of rational design principles is purely theoretical. A design strategy would typically involve:

Identifying the Pharmacophore: Determining the key functional groups responsible for binding and activation.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the tert-butyl group, the N-methyl group, and the carboxylic acid to understand their impact on activity.

Computational Modeling: Using the structure of NPR-B to computationally dock the compound and predict modifications that could enhance binding and agonistic activity.

Since the foundational data for these steps is absent in the available literature, no specific rational design principles based on this compound can be detailed.

Theoretical and Computational Chemistry Studies of 4,4 Dimethyl 2 Methylamino Pentanoic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, spectroscopic properties, and reactivity with high accuracy.

Density Functional Theory (DFT) has become a primary tool for the geometry optimization of molecules, including amino acids and their derivatives. mdpi.commdpi.com By approximating the electron density, DFT can efficiently calculate the ground-state geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms. wiley.com For 4,4-dimethyl-2-(methylamino)pentanoic acid, DFT calculations would typically be performed using a functional like B3LYP in conjunction with a basis set such as 6-31G(d,p) to obtain an optimized 3D structure. mdpi.com This process involves iteratively solving the Kohn-Sham equations until a self-consistent field (SCF) solution is reached. mdpi.com

The optimized geometry provides key structural parameters. Below is a hypothetical table of such parameters for this compound, which would be derived from DFT calculations.

| Parameter | Predicted Value |

| Cα-Cβ Bond Length | 1.54 Å |

| Cα-N Bond Length | 1.47 Å |

| C=O Bond Length | 1.21 Å |

| Cα-Cβ-Cγ Angle | 112° |

| N-Cα-C' Angle | 110° |

Beyond geometry, DFT can predict various spectroscopic properties. For instance, vibrational frequencies calculated from the second derivatives of the energy can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule. Furthermore, calculations of nuclear magnetic resonance (NMR) chemical shifts can assist in the interpretation of experimental NMR data.

The flexibility of this compound, particularly around its rotatable single bonds, gives rise to multiple possible conformations. Understanding the relative energies of these conformers is crucial as the lowest energy conformation often dictates the molecule's biological activity.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for conformational analysis. These methods solve the Schrödinger equation without empirical parameters, offering a rigorous approach to determining conformational energies. For N-methylated amino acids, ab initio studies can elucidate the impact of methylation on the peptide backbone conformation. nih.govrsc.org For example, a study on Nα-acetyl-N-methylalaninamide utilized ab initio calculations to map its conformational space.

Molecular mechanics (MM) methods, which employ classical force fields, offer a computationally less expensive alternative for exploring the conformational landscape, especially for larger derivatives or peptides incorporating this amino acid. These methods are particularly useful for an initial broad search of conformational space before refining the geometries of low-energy conformers with more accurate ab initio or DFT calculations. nih.gov

The conformational preference of the N-methyl group and the bulky 4,4-dimethylpentyl side chain would be of particular interest, as these features can significantly influence how a peptide derivative folds and interacts with its biological target.

Molecular Dynamics Simulations for Ligand Flexibility and Solvent Effects

While quantum chemical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, ligand flexibility, and the explicit influence of the solvent environment. bonvinlab.org

Solvent effects are critical for biological processes. MD simulations typically include explicit water molecules, allowing for a detailed analysis of solute-solvent interactions, such as hydrogen bonding patterns. The solvation free energy, a key determinant of a molecule's solubility and partitioning behavior, can also be estimated from these simulations. A study on N-methylated amino acids showed that N-methylation can lead to a more negative solvation free energy (ΔGsolv), suggesting increased water solubility. nih.govrsc.org

A hypothetical summary of MD simulation results for a dipeptide containing this compound is presented below.

| Property | Observation |

| Backbone RMSD | Stable trajectory with fluctuations around 1.5 Å |

| Side Chain Dihedral Angles | Shows preference for specific rotameric states |

| Solvent Accessible Surface Area (SASA) | Fluctuates, indicating dynamic interaction with water |

| Radial Distribution Function (g(r)) | Shows structured water molecules around polar groups |

Docking Studies of Peptide Constructs into Receptor Binding Pockets (e.g., NPR-B)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule. nih.gov

For a peptide derivative of this compound designed to target a specific receptor like the Natriuretic Peptide Receptor B (NPR-B), docking studies would be essential. The process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then using a scoring function to rank them. mdpi.com The top-ranked poses represent the most likely binding modes.

The crystal structure of the target receptor is a prerequisite for accurate docking. While the specific interactions of a this compound-containing peptide with NPR-B have not been detailed in the literature, docking studies on other ligands with similar receptors, such as the glucagon-like peptide 1 receptor (GLP-1R), have provided insights into allosteric binding sites. mdpi.comresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

A hypothetical table summarizing the results of a docking study of a peptide containing this compound into the NPR-B binding pocket is shown below.

| Parameter | Value/Description |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Arg123, Phe156, Tyr201 |

| Type of Interactions | Hydrogen bond with Arg123, hydrophobic interactions with Phe156 and Tyr201 |

| Ligand Conformation | Extended conformation fitting into a hydrophobic groove |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds. researchgate.net

For a series of derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the experimentally measured biological activity. researchgate.net

Cheminformatics tools are essential throughout the QSAR process, from calculating descriptors to building and validating the models. For peptides, specialized descriptors that capture the properties of the amino acid sequence are often employed. pku.edu.cnacs.org

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.2 * (Num_H_Donors) + 2.5

This equation would suggest that biological activity (inversely related to IC50) increases with lipophilicity (logP) and the number of hydrogen bond donors, while it decreases with molecular weight (MW). Such a model can guide the design of new derivatives with potentially improved activity.

Derivatization Chemistry and Analogue Synthesis of 4,4 Dimethyl 2 Methylamino Pentanoic Acid

Functional Group Interconversions and Modifications

In principle, the carboxylic acid moiety of 4,4-Dimethyl-2-(methylamino)pentanoic acid could undergo esterification reactions when treated with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.orgmasterorganicchemistry.com This would convert the carboxylic acid into various ester derivatives. Furthermore, the formation of amides could be achieved by reacting the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents.

The secondary amine group offers another site for modification. Acylation, the reaction with acyl chlorides or anhydrides, would yield N-acyl derivatives. Similarly, N-alkylation could be performed using alkyl halides, although this can sometimes be challenging to control in secondary amines. researchgate.netnih.gov

Table 1: Plausible, but Unconfirmed, Functional Group Modifications

| Functional Group | Reaction Type | Potential Reagents | Potential Product Class |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Esters |

| Carboxylic Acid | Esterification | Alcohol, DCC, DMAP | Esters |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., HATU) | Amides |

| Secondary Amine | Acylation | Acyl Chloride or Anhydride | N-Acyl Analogues |

| Secondary Amine | Alkylation | Alkyl Halide, Base | N-Alkyl Analogues |

Note: This table represents theoretical possibilities based on general organic chemistry principles. No specific examples for this compound were found in the reviewed literature.

Synthesis of N-Substituted Analogues and Backbone Modifications

The synthesis of N-substituted analogues would likely involve the derivatization of the secondary amine as described above. The introduction of various N-alkyl or N-aryl groups could be explored to probe structure-activity relationships in a medicinal chemistry context. researchgate.net Modifications to the carbon backbone of the pentanoic acid chain are theoretically possible but would require a de novo synthesis rather than a simple derivatization. For instance, creating analogues with different substitution patterns at the 4-position would necessitate starting from different precursors.

Exploration of Side Chain Variation and Structural Probes

Altering the 4,4-dimethylpentyl side chain represents a more complex synthetic challenge. The gem-dimethyl group provides significant steric bulk, and creating variations would require a complete redesign of the synthetic route. One common strategy in medicinal chemistry is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to enhance biological activity or metabolic stability. nih.govcambridgemedchemconsulting.comdrughunter.com For example, the tert-butyl group (part of the neopentyl structure at the 4-position) could potentially be replaced with other bulky, lipophilic groups. The introduction of structural probes, such as fluorescent tags or radiolabels, would also require specific synthetic strategies to incorporate these moieties without disrupting the core structure's intended biological interactions.

Future Directions and Emerging Research Avenues for 4,4 Dimethyl 2 Methylamino Pentanoic Acid

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 4,4-Dimethyl-2-(methylamino)pentanoic acid and its derivatives is likely to be guided by the principles of green chemistry. Traditional methods for N-methylation of amino acids often rely on harsh reagents and protecting group strategies that generate significant waste. nih.govnih.gov Emerging research focuses on more sustainable alternatives.

One promising approach involves the use of dimethyl carbonate (DMC) as a green methylating agent. rsc.org DMC is a non-toxic, cost-effective reagent, and its reaction byproducts are readily disposable. An acid-assisted method using DMC has been shown to be highly efficient for the N-methylation of various amino acids with high conversion rates and yields, often exceeding 99%. rsc.org This method also presents no risk of racemization, a critical factor for applications in peptide science. rsc.org Another sustainable avenue is the development of biotechnological production methods. Fermentative routes and metabolic engineering strategies are being explored for the production of various N-methylated amino acids, offering a potentially scalable and environmentally friendly alternative to chemical synthesis. nih.gov

Future research in this area will likely focus on optimizing these green methodologies for sterically hindered substrates like this compound and developing efficient, scalable, and cost-effective production protocols.

| Synthetic Approach | Key Advantages | Potential Challenges for this compound |

| Acid-Assisted Dimethyl Carbonate (DMC) Methylation | High efficiency, sustainable reagent, no racemization, cost-effective. rsc.org | Steric hindrance from the dimethylpentyl group might affect reaction kinetics. |

| Biotechnological Production | Environmentally friendly, potentially scalable, uses renewable feedstocks. nih.gov | Development of specific enzymatic pathways for a non-natural amino acid. |

| Solid-Phase N-methylation | Allows for direct methylation of peptides on a solid support. nih.govnih.gov | Potential for side reactions and incomplete methylation with sterically hindered residues. |

Application in Constrained Peptide Design and Macrocyclization

The incorporation of this compound into peptides is a significant area for future investigation due to its potential to induce conformational constraints. The N-methyl group eliminates the amide proton, a key hydrogen bond donor, which disrupts secondary structures like α-helices and β-sheets. nih.gov This disruption, combined with the steric bulk of the dimethylpentyl side chain, can be used to create specific turns and folds in the peptide backbone, leading to more rigid and defined three-dimensional structures. nih.govthieme.de

Conformationally constrained peptides often exhibit enhanced biological activity, improved metabolic stability, and increased cell permeability. nih.govnih.gov The unique steric profile of this compound could be leveraged to design peptidomimetics that target challenging protein-protein interactions.

Furthermore, this amino acid could play a crucial role in peptide macrocyclization. nih.gov The pre-organization of a linear peptide chain, induced by turn-inducing elements like N-methylated amino acids, can facilitate efficient ring closure. nih.gov The N-methyl group can also enhance the reactivity of the N-terminus in certain cyclization reactions, such as reductive amination. acs.org

Future studies will likely involve the synthesis of peptides containing this amino acid to explore its influence on peptide conformation and to develop novel macrocyclic peptides with therapeutic potential.

| Property Influenced by Incorporation | Expected Effect of this compound | Rationale |

| Conformational Rigidity | Increased | The N-methyl group restricts amide bond rotation, and the bulky side chain limits conformational freedom. nih.govnih.gov |

| Metabolic Stability | Increased | Resistance to enzymatic degradation due to the non-natural structure and steric hindrance. nih.gov |

| Cell Permeability | Potentially Increased | N-methylation can enhance lipophilicity and reduce the hydrogen bond donor count, favoring membrane passage. nih.govrsc.org |

| Macrocyclization Efficiency | Potentially Increased | Can act as a turn-inducer to pre-organize the peptide for cyclization and may enhance reactivity in certain cyclization chemistries. nih.govacs.org |

Exploration of its Utility in Chemoselective Bioconjugation Strategies

While the secondary amine of this compound is generally less nucleophilic than a primary amine, its unique reactivity could be exploited in novel bioconjugation strategies. Bioconjugation is the process of chemically linking molecules to biomolecules like proteins or peptides, and it is a cornerstone of drug delivery, diagnostics, and proteomics.

Future research could explore the development of specific ligation chemistries that are selective for the N-methyl-alpha-amino acid structure. This could involve, for instance, reactions that are catalyzed by the specific steric and electronic environment of the N-methylated amine.

A chemoenzymatic approach also presents a promising avenue. Researchers have developed strategies for the backbone N-methylation of peptides by conjugating them to a catalytic scaffold of a methyltransferase enzyme. nih.gov In a reverse scenario, one could envision enzymes that specifically recognize and modify peptides containing N-methylated residues, allowing for site-specific labeling or functionalization.

Integration into Advanced Materials and Supramolecular Assemblies

The self-assembly of peptides and amino acid derivatives into well-ordered nanostructures is a rapidly growing field of materials science. The incorporation of this compound into short peptide sequences could lead to the formation of novel supramolecular assemblies with unique properties.

The steric hindrance and altered hydrogen bonding capacity resulting from the N-methyl group and the bulky side chain would significantly influence the packing and intermolecular interactions that govern self-assembly. This could lead to the formation of nanotubes, nanofibers, or hydrogels with tailored mechanical, electronic, or biological properties. These materials could find applications in tissue engineering, drug delivery, and biosensing.

Prospects in Combinatorial Chemistry and High-Throughput Screening Library Design

This compound represents a valuable building block for the creation of combinatorial chemical libraries for drug discovery. eurekaselect.comresearchgate.netamericanpeptidesociety.org Combinatorial chemistry allows for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. bioengineer.org

The inclusion of this sterically hindered, N-methylated amino acid into peptide or small molecule libraries would significantly expand the accessible chemical space. encyclopedia.pub5z.com These libraries could be used in high-throughput screening campaigns to identify novel ligands for receptors, inhibitors of enzymes, or modulators of protein-protein interactions. americanpeptidesociety.org The properties conferred by this amino acid, such as increased proteolytic stability and potentially enhanced membrane permeability, make it an attractive component for libraries aimed at discovering orally bioavailable drugs. nih.govnih.gov

Future work in this area will involve the development of efficient solid-phase synthesis protocols for incorporating this compound into combinatorial libraries and the subsequent screening of these libraries against a wide range of biological targets.

Q & A

Q. What are the established synthetic routes for 4,4-Dimethyl-2-(methylamino)pentanoic acid, and what key reagents are involved?

Methodological Answer: A multi-step synthesis approach is commonly employed. For example, analogous compounds (e.g., substituted pentanoic acids) are synthesized via hydrogenation, coupling reactions, and acid catalysis. Key steps include:

- Amide coupling : Use of DCC (dicyclohexylcarbodiimide) or EDCI for activating carboxyl groups .

- Hydrogenation : Palladium-catalyzed hydrogenation to reduce intermediates, requiring controlled H₂ pressure and solvent selection (e.g., methanol or ethyl acetate) .

- Protection/deprotection : Tert-butoxycarbonyl (Boc) groups are often used to protect amines, with deprotection achieved via trifluoroacetic acid (TFA) .

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Coupling | DCC, CH₃CN, 0°C to RT | |

| Reduction | Pd/C, H₂, MeOH | |

| Boc Removal | TFA, CH₂Cl₂ |

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized for characterizing this compound derivatives?

Methodological Answer: Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and analyze specific peaks:

- ¹H NMR : Methyl groups (δ 1.0–1.2 ppm) and amine protons (δ 2.5–3.5 ppm) are critical for confirming branching and substitution patterns .

- ¹³C NMR : Carbonyl carbons (δ 170–180 ppm) and quaternary carbons (δ 30–40 ppm) validate structural integrity .

- Resolution of overlaps : Employ 2D techniques (HSQC, HMBC) to resolve crowded regions, particularly for methyl branches .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

Methodological Answer: Contradictions often arise from impurities or polymorphic forms. Mitigation strategies include:

- Recrystallization : Test solvents like ethyl acetate/hexane mixtures to isolate pure crystalline forms .

- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by varying temperatures during analysis .

- Cross-validation : Compare data with structurally similar compounds (e.g., 4-methylpentanoic acid derivatives) to identify systematic errors .

Q. What experimental strategies improve yield in the synthesis of this compound under scalable conditions?

Methodological Answer: Optimize reaction parameters using design of experiments (DoE):

- Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance coupling reactions but may require post-reaction purification .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during Boc protection .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 wt% Pd/C | +15–20% |

| Reaction Time | 12–24 hrs | Avoids over-reduction |

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal degradation : Store samples at 40°C, 75% RH for 4 weeks and monitor decomposition via HPLC .

- Light sensitivity : Use amber vials and compare UV-Vis spectra before/after exposure to UV light .

- pH stability : Test aqueous solutions at pH 2–10 to identify degradation pathways (e.g., hydrolysis of methylamino groups) .

Safety and Compliance Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.